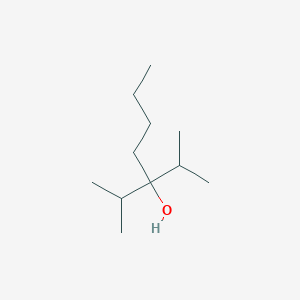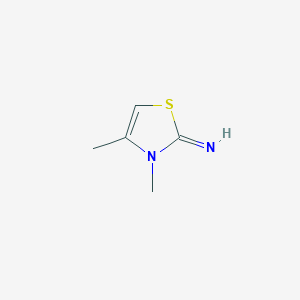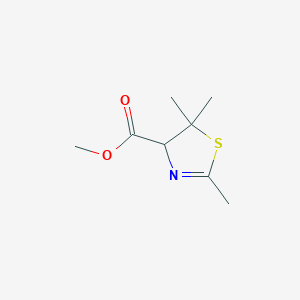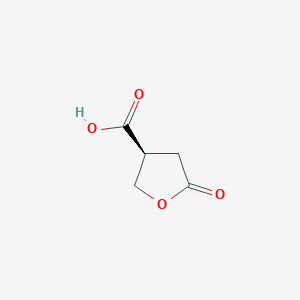
(3S)-5-Oxooxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-5-Oxooxolane-3-carboxylic acid is an organic compound with a molecular formula of C5H6O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-5-Oxooxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxidation of 3-hydroxy-γ-butyrolactone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium to facilitate the formation of the oxolane ring.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are used in hydrogenation reactions to convert precursors into the desired product. The process is optimized for large-scale production, ensuring consistency and purity of the final compound.
化学反応の分析
Types of Reactions: (3S)-5-Oxooxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding different functionalized products.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of hydroxylated products.
Substitution: Formation of esters or amides.
科学的研究の応用
(3S)-5-Oxooxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (3S)-5-Oxooxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions often involve the formation of transient intermediates, leading to the production of biologically active compounds. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions.
類似化合物との比較
(3R)-5-Oxooxolane-3-carboxylic acid: The enantiomer of (3S)-5-Oxooxolane-3-carboxylic acid, differing in its three-dimensional arrangement.
γ-Butyrolactone: A structurally related compound with similar chemical properties.
5-Hydroxyoxolane-3-carboxylic acid: A hydroxylated derivative with different reactivity.
Uniqueness: this compound is unique due to its specific chiral configuration, which can influence its reactivity and interactions with biological molecules. This chiral specificity makes it valuable in asymmetric synthesis and in the study of stereoselective biochemical processes.
特性
CAS番号 |
4694-66-0 |
|---|---|
分子式 |
C5H6O4 |
分子量 |
130.10 g/mol |
IUPAC名 |
(3S)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H6O4/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m0/s1 |
InChIキー |
ONSWFYLALGXCIQ-VKHMYHEASA-N |
異性体SMILES |
C1[C@@H](COC1=O)C(=O)O |
正規SMILES |
C1C(COC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate](/img/structure/B14736422.png)
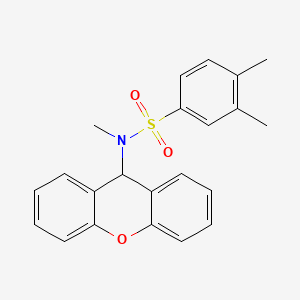
![Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]-](/img/structure/B14736444.png)

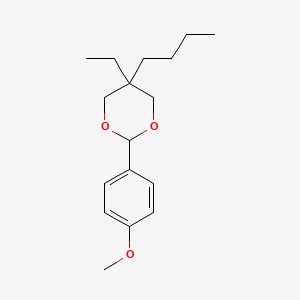
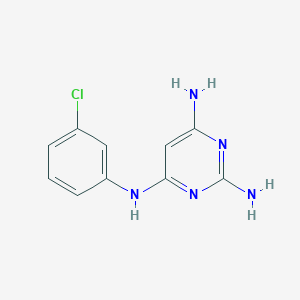
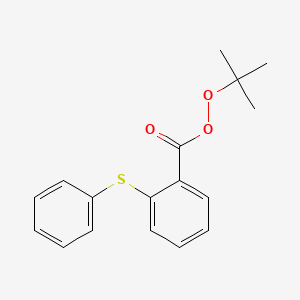
![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)

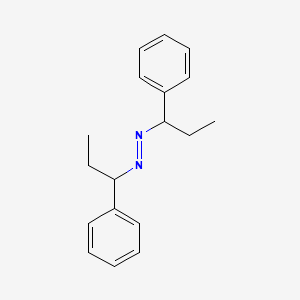
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
